LogP and Hydrogen Bond Capacity: 5,7-Dione vs. 5,7-Dihydro Form Determines Polarity and Membrane Permeability
The target 5,7-dione form and its 5,7-dihydro analog differ fundamentally in polarity and hydrogen bonding capacity due to oxidation state at the furan ring. 2-Methylfuro[3,4-d]pyrimidine-5,7-dione (target) has 0 HBD, 5 HBA, and a predicted logP of approximately -0.1 (extrapolated from the unsubstituted furo[3,4-d]pyrimidine-5,7-dione logP of -0.1 ). In contrast, 2-methyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 36267-74-0) has 1 HBD, 2 HBA, and a logP of 0.8152 (chemsrc predicted) or -0.42 (ACD/Labs) . The dione form is substantially more polar and possesses greater hydrogen bond acceptor capacity, which impacts aqueous solubility, membrane permeability, and protein binding profiles.
| Evidence Dimension | LogP and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | HBD: 0, HBA: 5, predicted logP ≈ -0.1 (unsubstituted analog basis) |
| Comparator Or Baseline | 2-Methyl-5,7-dihydrofuro[3,4-d]pyrimidine: HBD: 1, HBA: 2, logP: 0.8152 (chemsrc) or -0.42 (ACD/Labs) |
| Quantified Difference | ΔHBD: -1; ΔHBA: +3; ΔlogP range: -0.9 to +0.3 units (depending on logP source for dihydro) |
| Conditions | Computed/predicted physicochemical properties; no experimental logP determination identified for target compound. |
Why This Matters
Procurement decisions for biological screening must account for these polarity differences, as the 5,7-dione form will exhibit distinct solubility, permeability, and off-target interaction profiles relative to the dihydro analog, rendering them non-substitutable in SAR campaigns.
